molecular formula C22H29BrOS2 B8212340 6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b

6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b

Cat. No.: B8212340
M. Wt: 453.5 g/mol
InChI Key: HCURECRAYBRAJM-UHFFFAOYSA-N
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Description

6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b] is a compound known for its unique structure and properties. It is a derivative of cyclopenta[1,2-b]dithiophene, which is a key building block in organic electronics due to its excellent electronic properties. The presence of bromine and hexyl groups in its structure enhances its solubility and reactivity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b] typically involves the bromination of 4,4-dihexyl-4H-cyclopenta[1,2-b]dithiophene. This can be achieved by reacting 4,4-dihexyl-4H-cyclopenta[1,2-b]dithiophene with N-bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b] undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form larger conjugated systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents, typically performed in an inert atmosphere.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an organolithium reagent can yield a new compound with a different functional group replacing the bromine atom.

Scientific Research Applications

6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b] has a wide range of applications in scientific research:

    Organic Electronics: It is used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

    Material Science: The compound is studied for its potential in creating new materials with unique electronic and optical properties.

    Chemical Synthesis: It serves as a building block for synthesizing more complex molecules and polymers with desired properties.

Mechanism of Action

The mechanism by which 6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b] exerts its effects is primarily through its ability to participate in π-conjugation. The extended conjugation in its structure allows for efficient charge transport and light absorption, making it an excellent candidate for electronic and optoelectronic applications. The bromine atom can also act as a reactive site for further functionalization, enabling the synthesis of a wide variety of derivatives with tailored properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-4,4-dihexyl-4H-cyclopenta[1,2-b] is unique due to the presence of both bromine and hexyl groups, which enhance its solubility and reactivity. This makes it a versatile compound for various applications in organic electronics and material science.

Properties

IUPAC Name

10-bromo-7,7-dihexyl-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29BrOS2/c1-3-5-7-9-11-22(12-10-8-6-4-2)17-13-16(15-24)25-20(17)21-18(22)14-19(23)26-21/h13-15H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCURECRAYBRAJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(C2=C(C3=C1C=C(S3)Br)SC(=C2)C=O)CCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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